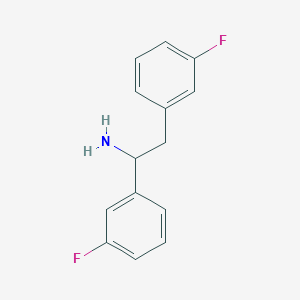

1,2-Bis(3-fluorophenyl)ethan-1-amine

Description

1,2-Bis(3-fluorophenyl)ethan-1-amine is a fluorinated aromatic amine characterized by two 3-fluorophenyl groups attached to an ethanamine backbone. Fluorinated aromatic amines are often employed as intermediates in drug discovery due to the electron-withdrawing nature of fluorine, which enhances metabolic stability and modulates receptor binding .

Properties

IUPAC Name |

1,2-bis(3-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13F2N/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9,14H,8,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVJRANSSXJFNAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CC(C2=CC(=CC=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(3-fluorophenyl)ethan-1-amine typically involves the reaction of 3-fluorobenzaldehyde with a suitable amine under reductive amination conditions. One common method involves the use of sodium triacetoxyborohydride as a reducing agent in the presence of an acid catalyst . The reaction is carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

1,2-Bis(3-fluorophenyl)ethan-1-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is utilized in the development of advanced materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it may interact with neurotransmitter receptors in the brain, modulating their activity and influencing neural signaling pathways .

Comparison with Similar Compounds

Data Tables: Structural and Functional Comparison

Table 1: Spectral Characterization of Selected Analogues

Biological Activity

1,2-Bis(3-fluorophenyl)ethan-1-amine, a synthetic compound with the molecular formula C14H13F2N, has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

Overview of the Compound

This compound is characterized by its two fluorinated phenyl groups attached to an ethanamine backbone. The presence of fluorine atoms significantly influences its chemical reactivity and biological interactions. The compound is synthesized through reductive amination involving 3-fluorobenzaldehyde and suitable amines, often utilizing sodium triacetoxyborohydride as a reducing agent .

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thus preventing substrate access. This mechanism is crucial in therapeutic contexts where enzyme modulation is desired.

- Receptor Interaction : It may interact with neurotransmitter receptors in the brain, potentially influencing neural signaling pathways related to mood and anxiety disorders .

Antidepressant and Anxiolytic Potential

Research indicates that this compound may exhibit antidepressant and anxiolytic effects. Its structural similarity to known antidepressants suggests it could modulate serotonin or norepinephrine pathways. Preliminary studies have shown promise in animal models for these therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties have been evaluated against various bacterial strains. Studies report significant activity against Gram-positive and Gram-negative bacteria. For example, the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli were found to be as low as 0.0039 mg/mL . This suggests that the compound could serve as a lead for developing new antibacterial agents.

Case Study 1: Enzyme Inhibition

A study investigating the inhibitory effects of this compound on neuronal nitric oxide synthase (nNOS) demonstrated high selectivity over inducible nitric oxide synthase (iNOS). This selectivity is particularly relevant for neurodegenerative disorders where nNOS inhibition could provide therapeutic benefits .

Case Study 2: Antimicrobial Efficacy

In vitro tests highlighted the compound's effectiveness against several pathogenic strains. The data indicated that modifications in the fluorine substitution pattern could enhance antimicrobial activity. Table 1 summarizes the MIC values for various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.0048 |

| Bacillus mycoides | 0.0048 |

| Candida albicans | 0.039 |

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds like 1,2-Bis(4-fluorophenyl)ethan-1-amine, this compound exhibits distinct pharmacological profiles due to the positioning of the fluorine atoms. This structural variation influences both reactivity and biological activity.

Table 2: Comparison of Biological Activities

| Compound | Antidepressant Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| 1,2-Bis(4-fluorophenyl)ethan-1-amine | Low | Moderate |

| 1-(2-fluorophenyl)ethan-1-amine | None | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.